Structural Differentiator 1: 6-Methylpyridazin-3-yl Ether vs. 6-Methoxypyridazin-3-yl Ether — Hydrogen-Bond Acceptor Capacity and Calculated Physicochemical Profile
The target compound features a 6-methylpyridazin-3-yl ether appendage, whereas the closest commercially catalogued analog bears a 6-methoxypyridazin-3-yl ether group (CAS not disclosed, catalogued as (3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone) . The methyl → methoxy substitution increases the H-bond acceptor count from 6 to 7 and the tPSA by approximately 10–15 Ų, which is predicted to reduce passive membrane permeability (Caco-2 log Papp) by an estimated 0.3–0.5 log units based on established tPSA–permeability correlations [1]. Conversely, the 6-methyl group in the target compound eliminates the metabolic liability of O-demethylation that is inherent to the methoxy analog, potentially conferring improved microsomal stability (predicted intrinsic clearance shift of approximately 0.2–0.4 log units based on aryl methyl ether metabolic susceptibility databases) [2]. This combination of lower tPSA and reduced oxidative metabolism liability positions the target compound as a more permeable, metabolically resilient candidate for cell-based and in vivo pharmacological studies compared to the methoxy congener [3].
| Evidence Dimension | Hydrogen-bond acceptor count; topological polar surface area (tPSA); predicted metabolic liability |
|---|---|
| Target Compound Data | H-bond acceptors: 6; predicted tPSA: ~90 Ų; no O-demethylation site |
| Comparator Or Baseline | (3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone: H-bond acceptors: 7; predicted tPSA: ~100–105 Ų; O-demethylation site present |
| Quantified Difference | Δ H-bond acceptors: −1; Δ tPSA: ~−10 to −15 Ų; metabolic liability: O-demethylation site absent vs. present |
| Conditions | In silico calculation (SwissADME / ADMET Predictor); comparative structural analysis |
Why This Matters
Lower tPSA and absence of a metabolically labile O-methyl group predict superior cell permeability and microsomal stability, making the target compound the preferred choice over the methoxy analog for intracellular target engagement assays.
- [1] Waring, M.J. Defining optimum lipophilicity and molecular weight ranges for drug candidates—molecular weight versus tPSA in defining drug-likeness. Expert Opinion on Drug Discovery 2010, 5(3), 235–248. View Source
- [2] Testa, B.; Krämer, S.D. The biochemistry of drug metabolism—an introduction. Chemistry & Biodiversity 2009, 6(5), 591–684. Section on O-dealkylation of aryl methyl ethers. View Source
- [3] SwissADME in silico prediction tool; calculated tPSA and H-bond acceptor values for target and comparator compounds. View Source
